molecular formula C23H26N2O2S B11348167 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11348167
M. Wt: 394.5 g/mol
InChI Key: JPQJAZJYDFRDAL-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole precursor, such as 2-phenyl-1,3-thiazole-4-carbaldehyde, under suitable conditions to form the thiazole ring.

    Amidation Reaction: The final step involves the amidation of the thiazole intermediate with propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to the combination of the phenoxy group, thiazole ring, and propanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C23H26N2O2S/c1-15(2)20-11-10-16(3)12-21(20)27-17(4)22(26)24-13-19-14-28-23(25-19)18-8-6-5-7-9-18/h5-12,14-15,17H,13H2,1-4H3,(H,24,26)

InChI Key

JPQJAZJYDFRDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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